molecular formula C21H21NO7 B4182554 diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate

diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate

Cat. No.: B4182554
M. Wt: 399.4 g/mol
InChI Key: HIADKVCPPKRRRY-UHFFFAOYSA-N
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Description

Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate is a complex organic compound that features a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl chloride with diethyl isophthalate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, solvent, and reaction time would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The benzodioxane moiety can be oxidized to form corresponding quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate is unique due to its specific structural features, such as the benzodioxane moiety and the isophthalate ester groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

diethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-3-26-20(24)14-9-15(21(25)27-4-2)11-16(10-14)22-19(23)13-5-6-17-18(12-13)29-8-7-28-17/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIADKVCPPKRRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate
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diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate
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diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate
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diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate
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diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate
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diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate

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